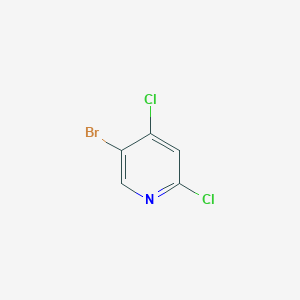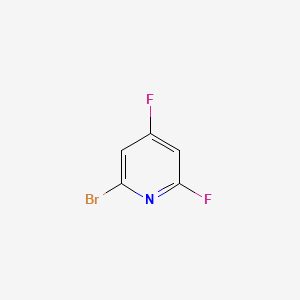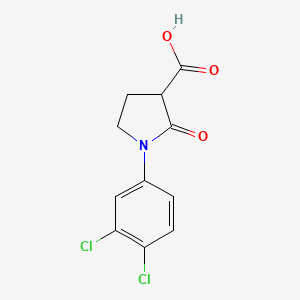![molecular formula C13H20Cl2N2 B1280912 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride CAS No. 88185-31-3](/img/structure/B1280912.png)
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, including condensation reactions, cyclization, and substitution reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine includes alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis . These methods could potentially be adapted for the synthesis of "1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR , and the complete NMR assignments for a dihydrochloride salt of a piperazine derivative were made using DEPT, H-H COSY, HMQC, and HMBC techniques . These methods would be applicable for analyzing the molecular structure of "1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride."
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions depending on their functional groups. The papers describe reactions such as Mannich’s reaction , the action of piperazine with dibasic acid chlorides , and aminolysis . These reactions are crucial for modifying the piperazine core to achieve desired pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The solid-state structure of a piperazine derivative was found to be strongly hydrogen-bonded . The hydrochloride salts of piperazine derivatives are typically more soluble in water, which is relevant for their pharmacological evaluation. The papers do not provide detailed physical property data, but such properties are typically assessed using standard analytical techniques in chemistry.
科学的研究の応用
Pharmacological Evaluation
A study by Kumar et al. (2017) synthesized a series of novel derivatives of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine and evaluated their antidepressant and antianxiety activities. This research suggests potential applications in mental health treatment (Kumar et al., 2017).
Chemical Synthesis and Applications
Shakhmaev et al. (2016) explored the synthesis of flunarizine, which includes 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, highlighting its use in industrial production and medical applications such as treating migraines and epilepsy (Shakhmaev et al., 2016).
Crystallographic Analysis
Research by Jasinski et al. (2011) conducted crystallographic analysis of cinnarizinium, a compound related to 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, providing insights into its molecular structure and potential for further chemical studies (Jasinski et al., 2011).
Anticancer Potential
A study by Yurttaş et al. (2014) on derivatives of 1,2,4-triazine bearing piperazine amide moiety, including compounds similar to 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, found promising antiproliferative effects against breast cancer cells (Yurttaş et al., 2014).
Hypolipidemic Activity
Ashton et al. (1984) synthesized a series of piperazines, including a derivative of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, and evaluated their potential in lowering serum lipid levels, indicating a role in treating hyperlipidemia (Ashton et al., 1984).
Allosteric Enhancers of Receptors
Romagnoli et al. (2008) synthesized and evaluated derivatives of 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine as potential allosteric enhancers of the A1 adenosine receptor, pointing towards its application in receptor modulation (Romagnoli et al., 2008).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;;/h1-7,14H,8-12H2;2*1H/b7-4+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFTTDNUVTMRS-RDRKJGRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC=CC2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C/C=C/C2=CC=CC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

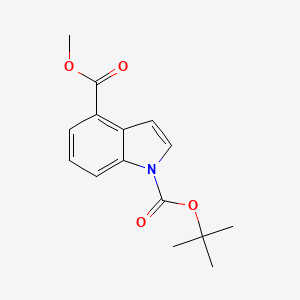
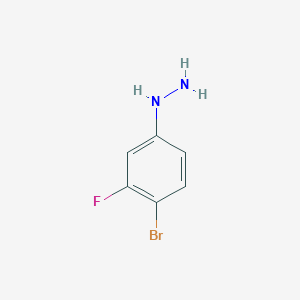
![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
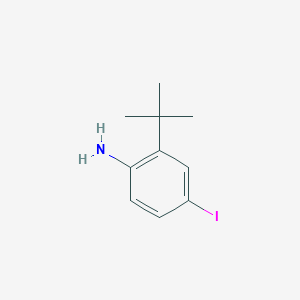
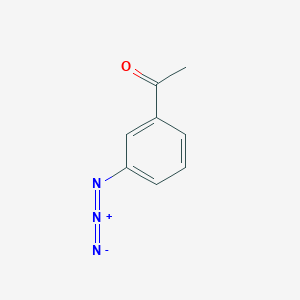

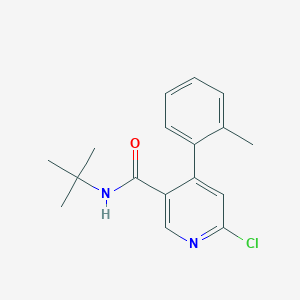
![2,6-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B1280856.png)



